molecular formula C13H11ClO B1621616 4-(3-Chlorophenyl)benzyl alcohol CAS No. 773872-31-4

4-(3-Chlorophenyl)benzyl alcohol

Cat. No.: B1621616
CAS No.: 773872-31-4
M. Wt: 218.68 g/mol
InChI Key: FBYXEBBYNCHFQN-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)benzyl alcohol (IUPAC name: [4-(3-chlorophenyl)phenyl]methanol) is a benzyl alcohol derivative featuring a chlorinated biphenyl structure. The compound’s molecular formula is inferred as C₁₃H₁₁ClO, with a molecular weight of 218.68 g/mol.

Properties

CAS No.

773872-31-4

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

[4-(3-chlorophenyl)phenyl]methanol

InChI

InChI=1S/C13H11ClO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2

InChI Key

FBYXEBBYNCHFQN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CO

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C) Solubility Applications/Notes References
4-(3-Chlorophenyl)benzyl alcohol C₁₃H₁₁ClO 218.68 3-chlorophenyl, benzyl alcohol N/A N/A Likely soluble in ethanol, DCM Intermediate for pharmaceuticals
4-Chlorobenzyl alcohol C₇H₇ClO 142.59 4-chloro, benzyl alcohol 72 234 Very soluble in ethanol, ether Solvent, polymer synthesis
3-Chlorobenzyl alcohol C₇H₇ClO 142.58 3-chloro, benzyl alcohol N/A 237 Soluble in polar organic solvents Organic synthesis intermediate
4-Chloro-3-(trifluoromethyl)benzyl alcohol C₈H₆ClF₃O 210.58 4-chloro, 3-CF₃ N/A N/A Moderate solubility in DCM, ethanol Agrochemical intermediates
4-Methyl-3-(trifluoromethyl)benzyl alcohol C₉H₉F₃O 190.16 4-methyl, 3-CF₃ N/A N/A Lipophilic, soluble in DMF Pharmaceutical precursor

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., Cl, CF₃) increases acidity of the hydroxyl group compared to non-halogenated benzyl alcohols. For instance, 4-chlorobenzyl alcohol (pKa ~14.5) is more acidic than benzyl alcohol (pKa ~15.4) due to the inductive effect of chlorine .
  • Lipophilicity : Compounds with trifluoromethyl groups (e.g., 4-Chloro-3-(trifluoromethyl)benzyl alcohol) exhibit higher logP values, enhancing membrane permeability in drug design .

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